molecular formula C6MoN6-4 B1238396 hexacyanidomolybdate(II)

hexacyanidomolybdate(II)

Cat. No.: B1238396
M. Wt: 252.1 g/mol
InChI Key: LPQZUPPSCZXPOR-UHFFFAOYSA-N
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Description

Hexacyanidomolybdate(II), with the formula [Mo(CN)₆]⁴⁻, is a coordination complex where molybdenum(II) is centrally coordinated to six cyanide ligands in an octahedral geometry. This complex is notable for its strong-field ligand environment, which stabilizes the low-spin configuration of Mo(II) (d⁴ electron configuration). These complexes are typically synthesized via ligand substitution reactions in aqueous solutions, often under controlled pH and temperature conditions.

Properties

Molecular Formula

C6MoN6-4

Molecular Weight

252.1 g/mol

IUPAC Name

molybdenum(2+);hexacyanide

InChI

InChI=1S/6CN.Mo/c6*1-2;/q6*-1;+2

InChI Key

LPQZUPPSCZXPOR-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mo+2]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Hexacyanidomolybdate(II) shares structural similarities with other octahedral hexacyano complexes but differs in electronic properties due to the central metal ion’s oxidation state and electron configuration:

Complex Ion Central Metal (Oxidation State) d-Electron Count Spin State Geometry
[Mo(CN)₆]⁴⁻ Mo(II) d⁴ Low-spin Octahedral
[Fe(CN)₆]⁴⁻ Fe(II) d⁶ Low-spin Octahedral
[Co(CN)₆]³⁻ Co(III) d⁶ Low-spin Octahedral
[Cr(CN)₆]³⁻ Cr(III) High-spin Octahedral

The strong field ligand (CN⁻) induces low-spin configurations in [Mo(CN)₆]⁴⁻, [Fe(CN)₆]⁴⁻, and [Co(CN)₆]³⁻, whereas [Cr(CN)₆]³⁻ exhibits high-spin behavior due to Cr(III)’s smaller ionic radius and weaker ligand field splitting .

Stability and Reactivity

Stability constants (log K) and redox behavior vary significantly across hexacyano complexes:

Complex Ion Stability Constant (log K) Redox Activity Solubility in Water
[Mo(CN)₆]⁴⁻ ~20 (estimated) Prone to oxidation to Mo(IV/V) High
[Fe(CN)₆]⁴⁻ 35 Stable; mild reducing agent High
[Co(CN)₆]³⁻ 19 Oxidizes to Co(III) in acidic media Moderate
[Cr(CN)₆]³⁻ 18 Stable in neutral pH Low

Hexacyanoferrate(II) exhibits exceptional stability due to Fe(II)’s high charge density and strong ligand-metal bonding, whereas [Mo(CN)₆]⁴⁻’s lower stability is attributed to Mo(II)’s larger ionic radius and relativistic effects .

Magnetic and Spectroscopic Properties

Magnetic moments correlate with spin states:

  • [Mo(CN)₆]⁴⁻: Low-spin d⁴ → paramagnetic (µ ≈ 2.4 BM).
  • [Fe(CN)₆]⁴⁻: Low-spin d⁶ → diamagnetic (µ ≈ 0 BM).
  • [Cr(CN)₆]³⁻: High-spin d³ → paramagnetic (µ ≈ 3.9 BM).

UV-Vis spectra for [Mo(CN)₆]⁴⁻ show absorption bands in the visible range (400–500 nm), consistent with d-d transitions in low-spin environments, while [Fe(CN)₆]⁴⁻ absorbs strongly in the UV region .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexacyanidomolybdate(II)
Reactant of Route 2
hexacyanidomolybdate(II)

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